molecular formula C11H13BrN2O B1662614 3-Bromocytisine CAS No. 207390-14-5

3-Bromocytisine

Cat. No. B1662614
CAS RN: 207390-14-5
M. Wt: 269.14 g/mol
InChI Key: DWDCLEHDNICBMI-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromocytisine is a derivative of the toxic alkaloid cytisine . It acts as a highly potent agonist at neural nicotinic acetylcholine receptors, binding primarily to the α4β2 and α7 subtypes . It is a full agonist at the α7 subtype while it is only a partial agonist at α4β2, but has an extremely strong binding affinity at α4β2 with 200-fold selectivity for α4β2 over α7 .


Molecular Structure Analysis

The molecular formula of this compound is C11H13BrN2O . The molecular weight is 269.14 g/mol . The InChIKey is DWDCLEHDNICBMI-JGVFFNPUSA-N .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 269.14 g/mol . It has a hydrogen bond donor count of 1 .

Scientific Research Applications

Parkinson's Disease Research

3-Bromocytisine has been studied for its potential in Parkinson's Disease treatment. Nicotinic acetylcholine receptor agonists, including this compound, have shown promise in improving symptoms of Parkinson's, reducing dyskinesias, and potentially halting neurodegenerative processes. In a study, this compound and other cytisine derivatives were assessed for their ability to induce striatal dopamine release, which is crucial in Parkinson's Disease management (Abin-Carriquiry et al., 2008).

Nicotinic Receptor Agonism

This compound has been identified as a potent and efficacious nicotinic receptor agonist. Studies have shown that C3-halogenation of cytisine, including this compound, enhances binding affinity and functional potency, particularly at alpha7 nicotinic receptors. This suggests potential applications in disorders related to nicotinic receptor dysfunction (Abin-Carriquiry et al., 2006).

Antiparasitic Activity

Research has indicated that this compound exhibits antiparasitic activities, particularly against hymenolepiatic and leishmaniatic parasites. The structural properties of this compound, including the presence of a halogen atom, play a significant role in its antiparasitic efficacy, as explored in a study by Rakhimov et al. (2013) (Rakhimov et al., 2013).

Motor Activity and Dopaminergic System

In studies involving rats, this compound was found to increase locomotor activity, which is related to its interaction with nicotinic receptors and the dopaminergic system. This finding is relevant for disorders involving dopaminergic dysfunction, such as Parkinson's Disease (Abin-Carriquiry et al., 2010).

Mechanism of Action

Target of Action

3-Bromocytisine is a derivative of the toxic alkaloid cytisine . It acts as a highly potent agonist at neural nicotinic acetylcholine receptors, binding primarily to the α4β2 and α7 subtypes . These receptors are key players in the nervous system, mediating the actions of acetylcholine, a neurotransmitter.

Mode of Action

This compound exhibits differential activity at these receptor subtypes. It is a full agonist at the α7 subtype, meaning it can fully activate this receptor . It is only a partial agonist at α4β2, meaning it can only partially activate this receptor . Despite this, it has an extremely strong binding affinity at α4β2, with 200-fold selectivity for α4β2 over α7 .

Biochemical Pathways

The activation of these receptors by this compound leads to the stimulation of downstream pathways. In animal studies, this compound has been shown to stimulate the release of dopamine and noradrenaline . These neurotransmitters play crucial roles in various functions, including mood regulation and the body’s response to stress.

Result of Action

The activation of nicotinic acetylcholine receptors by this compound and the subsequent release of dopamine and noradrenaline can lead to increased locomotor activity . This suggests that this compound may have potential applications in conditions characterized by decreased motor activity.

properties

IUPAC Name

(1R,9S)-5-bromo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c12-9-1-2-10-8-3-7(4-13-5-8)6-14(10)11(9)15/h1-2,7-8,13H,3-6H2/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDCLEHDNICBMI-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC1C3=CC=C(C(=O)N3C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CNC[C@@H]1C3=CC=C(C(=O)N3C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

207390-14-5
Record name (1R,5S)-9-Bromo-1,2,3,4,5,6-hexahydro-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207390-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromocytisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207390145
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-BROMOCYTISINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PL64C996QA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromocytisine
Reactant of Route 2
Reactant of Route 2
3-Bromocytisine
Reactant of Route 3
3-Bromocytisine
Reactant of Route 4
3-Bromocytisine
Reactant of Route 5
3-Bromocytisine
Reactant of Route 6
3-Bromocytisine

Q & A

Q1: How does 3-Bromocytisine exert its effects on the nervous system?

A1: this compound acts as a potent agonist of nicotinic acetylcholine receptors (nAChRs), particularly showing high affinity for the α7 subtype. [, ] This interaction triggers a cascade of downstream effects, primarily influencing neuronal excitability and neurotransmitter release. Studies demonstrate its ability to protect retinal ganglion cells (RGCs) from glaucoma-induced damage, suggesting a potential therapeutic role in neurodegenerative diseases. []

Q2: What is the structure-activity relationship (SAR) of this compound, and how does it affect its pharmacological profile?

A2: Bromination of the cytisine molecule, specifically at the 3-position, significantly alters its interaction with different nAChR subtypes. [] Compared to cytisine, this compound exhibits higher potency at α7 nAChRs, while acting as a partial agonist at α4β2 and α4β4 subtypes. [, ] This selectivity profile is crucial for its potential therapeutic applications, allowing for targeted modulation of specific nAChR-mediated pathways.

Q3: Has this compound shown efficacy in any in vivo models of disease?

A3: Yes, research indicates that this compound demonstrates neuroprotective effects in a rat model of glaucoma. [] Administration of the compound led to significant prevention of RGC loss, suggesting its potential as a therapeutic agent for glaucoma and potentially other neurodegenerative diseases. []

Q4: Are there any known instances of resistance or cross-resistance associated with this compound?

A4: While the provided research papers don't specifically address resistance mechanisms for this compound, its interaction with nAChRs suggests the possibility of developing resistance, as observed with other nAChR agonists, particularly nicotine. Further research is crucial to explore potential resistance mechanisms and cross-resistance with related compounds.

Q5: What are the analytical methods used to characterize and quantify this compound?

A5: The research papers mention the use of radioligand binding assays with specific radiolabeled ligands to assess the binding affinity of this compound to different nAChR subtypes. [] Additionally, electrophysiological techniques like two-electrode voltage clamp recordings on Xenopus oocytes expressing specific nAChR subtypes are employed to investigate the functional effects of the compound. []

Q6: Is there any information available about the environmental impact of this compound?

A6: The provided research papers primarily focus on the pharmacological characterization of this compound and don't delve into its environmental impact or degradation. Further research is needed to assess its ecotoxicological effects and develop strategies for responsible waste management.

Q7: Does this compound exhibit antiparasitic activity?

A7: While the research primarily focuses on this compound's interaction with nAChRs, one study explores the antiparasitic activity of various N-benzyl cytisine derivatives, including this compound. [] The presence of a bromine atom was found to influence the antiparasitic activity against Hymenolepis nana (tapeworm) and Leishmania. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.